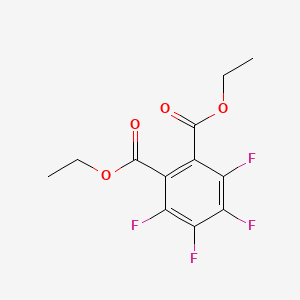

Diethyl 3,4,5,6-tetrafluorophthalate

Description

Structure

3D Structure

Properties

CAS No. |

13719-80-7 |

|---|---|

Molecular Formula |

C12H10F4O4 |

Molecular Weight |

294.20 g/mol |

IUPAC Name |

diethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C12H10F4O4/c1-3-19-11(17)5-6(12(18)20-4-2)8(14)10(16)9(15)7(5)13/h3-4H2,1-2H3 |

InChI Key |

YQSPVGBYBRQSDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 3,4,5,6 Tetrafluorophthalate and Its Key Intermediates

Established Synthetic Routes to 3,4,5,6-Tetrafluorophthalic Acid Derivatives

The primary route to 3,4,5,6-tetrafluorophthalic acid and its derivatives commences with chlorinated phthalic acid analogs, which are then subjected to fluorination.

Conversion from Perchlorophthalide and Related Halogenated Precursors

While direct conversion of perchlorophthalide is a potential pathway, a more commonly documented approach begins with tetrachlorophthalic anhydride (B1165640). This anhydride can be converted to perchlorophthalide by reacting it with a chlorinating agent like phosphorus pentachloride or phosphorus oxychloride. google.com Subsequently, the chlorinated precursor, often in the form of a diester, undergoes fluorination. For instance, 3,4,5,6-tetrachlorophthalic acid diesters can be synthesized from the readily available tetrachlorophthalic anhydride. google.com

A key intermediate in the synthesis of 3,4,5,6-tetrafluorophthalic acid is N-methyl tetrafluorophthalimide (B2386555). This compound is typically prepared from tetrachlorophthalic anhydride, which first undergoes a condensation reaction with an amine, such as methylamine, to form N-methyl tetrachlorophthalimide. google.comamericanlaboratory.com This intermediate is then subjected to a halogen exchange reaction to yield N-methyl tetrafluorophthalimide. Finally, hydrolysis of N-methyl tetrafluorophthalimide in the presence of a catalyst like tosic acid under pressure and elevated temperatures yields 3,4,5,6-tetrafluorophthalic acid. google.com

| Pressure ( kg/cm ²) | Temperature (°C) | Yield (%) |

| 0.4 | 102 | 80.7 |

| 2.0 | 125 | 93.5 |

| 3.2 | 145 | 79.6 |

| 2.0 | 125 | 80.4 |

Note: The reaction uses water and a catalytic amount of tosic acid.

Halogen Exchange Reactions for Fluorine Incorporation

The introduction of fluorine atoms onto the aromatic ring is a crucial step and is typically achieved through a halogen exchange reaction, often referred to as the Halex process. This reaction involves the substitution of chlorine atoms with fluorine atoms using a fluoride (B91410) salt.

A common method involves the reaction of a tetrachlorophthalic acid derivative, such as 3,4,5,6-tetrachlorophthalic acid bisisopropyl ester, with spray-dried potassium fluoride. google.com The reaction is typically carried out in a high-boiling polar aprotic solvent like sulfolane (B150427) and may be facilitated by a phase transfer catalyst, such as tetrabutylphosphonium (B1682233) bromide, at elevated temperatures. google.com For example, the reaction of tetrachlorophthalic acid bisisopropyl ester with potassium fluoride in sulfolane at 150°C for 8 hours can yield 3,4,5,6-tetrafluorophthalic acid bisisopropyl ester with a yield of 67.2%. google.com

Preparation of Tetrafluorophthaloyl Halides as Intermediates

The conversion of 3,4,5,6-tetrafluorophthalic acid to its corresponding dihalide, such as 3,4,5,6-tetrafluorophthaloyl dichloride, is a key step for subsequent reactions. A related process for the synthesis of 2,3,5,6-tetrafluoro terephthalic acid difluoride has been documented. This involves the reaction of tetrachloro-p-phenylene dioctyl phthalate (B1215562) dichloride, which after several hours at high temperatures (145-170°C), yields the desired tetrafluoro terephthalic acid difluoride. google.com While this example pertains to the para-isomer, a similar approach could conceptually be applied to the ortho-isomer, 3,4,5,6-tetrafluorophthalic acid, to generate the corresponding dihalide. The general principle involves the reaction of the dicarboxylic acid with a halogenating agent.

Esterification Protocols for Diethyl 3,4,5,6-tetrafluorophthalate

Once 3,4,5,6-tetrafluorophthalic acid is obtained, the final step is the esterification to produce Diethyl 3,4,5,6-tetrafluorophthalate.

Acid-Catalyzed Esterification Approaches

Alternative Esterification Techniques

Besides the classic Fischer esterification, other methods can be employed for the synthesis of esters, which may be particularly useful for specialized substrates or to avoid the use of strong acids. Phthalic acid esters, in general, can be synthesized from phthalic anhydride and specific alcohols. mdpi.com Another approach involves the reaction of a tetrafluoroterephthalic acid diester compound, which can be prepared by reacting tetrafluoroterephthalic acid difluoride with an alcohol in the presence of a base. google.com Although this example is for the terephthaloyl isomer, a similar base-catalyzed esterification of the corresponding tetrafluorophthaloyl dihalide could be a viable alternative route to Diethyl 3,4,5,6-tetrafluorophthalate.

Green Chemistry Considerations in the Synthesis of Diethyl 3,4,5,6-tetrafluorophthalate

The traditional synthesis of Diethyl 3,4,5,6-tetrafluorophthalate typically involves the esterification of 3,4,5,6-tetrafluorophthalic acid or its anhydride with ethanol (B145695). While effective, this process often relies on homogeneous acid catalysts, such as sulfuric acid, which are corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste. The pursuit of greener alternatives has focused on several key areas: the development of recyclable catalysts, the use of safer solvents, and the optimization of reaction conditions to improve energy efficiency and atom economy.

A significant stride in the green synthesis of the precursor, 3,4,5,6-tetrafluorophthalic acid, has been the development of a method that circumvents the use of sulfuric acid. A patented process describes the catalytic hydrolysis of N-methyl tetrafluorophthalimide. This method not only avoids the generation of waste sulfuric acid but also allows for the recovery and recycling of the by-product, methylamine, which can be reused in the preparation of the starting material. This approach significantly lessens the environmental burden and reduces production costs. google.com

The subsequent esterification of 3,4,5,6-tetrafluorophthalic acid or its anhydride with ethanol presents a prime opportunity for the application of green chemistry principles. Research into the esterification of other aromatic carboxylic acids has highlighted the potential of various solid acid catalysts that can replace traditional homogeneous catalysts.

Heterogeneous Catalysts for Greener Esterification:

The use of solid acid catalysts is a cornerstone of green esterification processes. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosion and waste generation.

For the esterification of fluorinated aromatic carboxylic acids, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. For instance, UiO-66-NH2 has been successfully employed for the methyl esterification of various fluorinated benzoic acids. rsc.org The porous structure and tunable active sites of MOFs can lead to high catalytic activity and selectivity. rsc.org The amino functionality in UiO-66-NH2 is believed to enhance the catalytic activity for carboxylic acids. rsc.org

Magnetic-responsive solid acid catalysts represent another innovative approach. These catalysts, which can be prepared by immobilizing acidic ionic liquids on silica-coated iron oxide nanoparticles, can be easily recovered from the reaction medium using an external magnetic field. rsc.org This facilitates catalyst recycling and minimizes product contamination.

Solvent-free, or neat, reaction conditions are also a key consideration in green synthesis. The esterification of other carboxylic acids has been successfully carried out using solid-phase catalysts under solvent-free conditions, often promoted by microwave irradiation to accelerate the reaction. researchgate.net This approach eliminates the need for potentially hazardous organic solvents, simplifying product purification and reducing waste.

Reaction Conditions and Process Optimization:

Optimizing reaction parameters is crucial for enhancing the greenness of the synthesis. This includes operating at lower temperatures and pressures where possible to reduce energy consumption. The choice of solvent also plays a critical role. While solvent-free conditions are ideal, if a solvent is necessary, greener alternatives to hazardous solvents like dichloromethane (B109758) and N,N-dimethylformamide are preferred. Acetonitrile and dimethyl carbonate are examples of solvents that are considered more environmentally benign for certain esterification reactions.

The table below summarizes potential green chemistry approaches for the synthesis of Diethyl 3,4,5,6-tetrafluorophthalate, drawing analogies from research on similar compounds.

| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages |

| Greener Precursor Synthesis | Catalytic hydrolysis of N-methyl tetrafluorophthalimide | Water | Avoids waste sulfuric acid, allows for by-product recycling. google.com |

| Heterogeneous Catalysis | UiO-66-NH2 (MOF) | Ethanol | Recyclable, high catalytic activity for fluorinated acids. rsc.org |

| Magnetic Solid Acids (e.g., Fe3O4@SiO2-PILs) | Ethanol | Easy magnetic separation and recycling. rsc.org | |

| Solvent-Free Conditions | Solid-phase Lewis acids (e.g., SiO2/ZnCl2) | None (Neat) | Eliminates solvent waste, potential for microwave assistance. researchgate.net |

| Greener Solvents | Not applicable if solvent-free | Acetonitrile, Dimethyl Carbonate | Reduced toxicity and environmental impact compared to traditional solvents. |

Detailed Research Findings:

While specific data for the green synthesis of Diethyl 3,4,5,6-tetrafluorophthalate is limited, studies on analogous systems provide valuable insights. For example, the esterification of palmitic acid with methanol (B129727) using magnetic-responsive solid acid catalysts has shown high conversion rates (up to 94%) under optimized conditions (10 wt% catalyst, 6 hours, 70 °C). rsc.org Furthermore, the use of UiO-66-NH2 for the methyl esterification of fluorinated benzoic acids demonstrated a significant reduction in reaction time compared to traditional methods. rsc.org

These findings strongly suggest that similar green methodologies can be successfully applied to the synthesis of Diethyl 3,4,5,6-tetrafluorophthalate, paving the way for a more sustainable production process. Future research should focus on the direct application and optimization of these green catalytic systems for this specific and important fluorinated compound.

Chemical Reactivity and Mechanistic Pathways of Diethyl 3,4,5,6 Tetrafluorophthalate

Hydrolytic Transformations to 3,4,5,6-Tetrafluorophthalic Acid

The conversion of Diethyl 3,4,5,6-tetrafluorophthalate to its corresponding dicarboxylic acid, 3,4,5,6-Tetrafluorophthalic acid, is a fundamental hydrolytic process. smolecule.com This transformation can be achieved under both acidic and alkaline conditions, with each pathway proceeding through a distinct mechanism.

Acidic Hydrolysis Mechanisms

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction initiates with the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. libretexts.orgyoutube.comyoutube.com This step significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting the latter into a good leaving group (ethanol). youtube.comyoutube.com

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695). chemguide.co.ukyoutube.com

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the carboxylic acid functional group. youtube.com

This sequence of steps is repeated for the second ester group to yield the final product, 3,4,5,6-Tetrafluorophthalic acid. While specific studies on Diethyl 3,4,5,6-tetrafluorophthalate are not abundant, related processes highlight the conditions required. For instance, the hydrolysis of N-methyl tetrafluorophthalimide (B2386555) to 3,4,5,6-tetrafluorophthalic acid is effectively catalyzed by tosic acid under elevated temperature and pressure, demonstrating a viable route to the target acid from a related fluorinated precursor. google.com

| Parameter | Value Range | Preferred Range |

|---|---|---|

| Pressure | 0.5–3.0 kg/cm² | 1.5–2.5 kg/cm² |

| Temperature | 106–140 °C | 115–135 °C |

| Catalyst | Tosic Acid | |

| Catalyst Loading | 0.5–1.0% of reactant mass | |

| Reactant:Water Ratio | 1:2 to 1:3 |

Alkaline Hydrolysis Pathways

Alkaline, or base-catalyzed, hydrolysis (saponification) offers a more efficient and irreversible pathway for converting Diethyl 3,4,5,6-tetrafluorophthalate to its acid salt. chemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

The mechanism for alkaline hydrolysis differs significantly from the acidic pathway:

Nucleophilic Attack by Hydroxide : The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

Irreversible Acid-Base Reaction : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and produces an alcohol (ethanol) and a carboxylate salt. This final deprotonation step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.com

The process is repeated for the second ester group, ultimately yielding the disodium (B8443419) or dipotassium (B57713) salt of 3,4,5,6-tetrafluorophthalic acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral 3,4,5,6-tetrafluorophthalic acid. Studies on similar highly fluorinated esters, such as diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be challenging, sometimes requiring harsh conditions that may lead to side reactions like decarboxylation. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The tetrafluorinated benzene (B151609) ring of Diethyl 3,4,5,6-tetrafluorophthalate is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The four strongly electron-withdrawing fluorine atoms, in conjunction with the two ester groups, severely deplete the electron density of the aromatic ring, making it an excellent electrophile for attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubyoutube.com In the first, rate-determining step, the nucleophile attacks a carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group (fluoride ion) is ejected, and the aromaticity of the ring is restored. youtube.com

Reactions with Organometallic Reagents, including Zinc-Mediated Coupling

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon-based nucleophiles that can participate in SNAr reactions with highly fluorinated aromatic compounds. lookchem.com In the context of Diethyl 3,4,5,6-tetrafluorophthalate, the reaction with an organometallic reagent would involve the displacement of one of the fluorine atoms by the organic group from the reagent. For example, reaction with ethylmagnesium bromide in a solvent like tetrahydrofuran (B95107) would be expected to substitute a fluorine atom with an ethyl group. lookchem.com

Research on the reaction of hexafluorobenzene (B1203771) with Grignard reagents has shown that such substitutions are feasible, yielding alkylpentafluorobenzenes. lookchem.com Given the similar electronic activation, Diethyl 3,4,5,6-tetrafluorophthalate is expected to undergo analogous transformations.

Zinc-mediated coupling reactions, while not specifically detailed for this compound in the available literature, represent another important class of reactions for forming carbon-carbon bonds with aryl halides. These reactions often proceed via organozinc intermediates and are a cornerstone of cross-coupling chemistry.

Formation of Fluoro-functionalized Biphenyl (B1667301) Derivatives

A specific and synthetically valuable application of SNAr reactions with this substrate is the formation of fluoro-functionalized biphenyl derivatives. This is achieved by using an aryl organometallic reagent, such as phenylmagnesium bromide or phenyllithium, as the nucleophile. The aryl group attacks the tetrafluorinated ring, displacing a fluoride (B91410) ion and forming a new carbon-carbon bond that links the two aromatic rings. The product is a biphenyl system that retains the other fluorine atoms and the two diethyl ester functional groups, making it a valuable intermediate for the synthesis of more complex molecules, such as liquid crystals or pharmacologically active compounds.

Investigations into Regioselectivity and Diastereoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic attack on Diethyl 3,4,5,6-tetrafluorophthalate is governed by a combination of electronic and steric factors. The molecule has a plane of symmetry, making the C3 and C6 positions equivalent, as are the C4 and C5 positions.

Electronic Effects : All four fluorine atoms and both ester groups are electron-withdrawing, activating all four positions (C3, C4, C5, C6) for nucleophilic attack. The negative charge of the Meisenheimer intermediate is stabilized through resonance by the electron-withdrawing groups, particularly when the attack is at a position ortho or para to a strong withdrawing group. pressbooks.pubmasterorganicchemistry.com

Steric Effects : The bulky diethyl ester groups at the C1 and C2 positions create significant steric hindrance at the adjacent C3 and C6 positions.

Consequently, nucleophilic attack is most likely to occur at the C4 or C5 positions. These positions are para to one of the ester groups, providing strong electronic stabilization for the intermediate, while also being less sterically hindered than the C3 and C6 positions.

Diastereoselectivity would become a consideration if the reaction involved a chiral nucleophile or a chiral catalyst, which could differentiate between the two faces of the planar aromatic ring. Asymmetric SNAr reactions have been developed using chiral organocatalysts to synthesize chiral molecules with high enantioselectivity. wikipedia.org

Derivatization Reactions and Functional Group Interconversions of Diethyl 3,4,5,6-tetrafluorophthalate

Diethyl 3,4,5,6-tetrafluorophthalate serves as a key intermediate in the synthesis of various fluorinated compounds. Its reactivity is primarily centered around the transformation of its two ethyl ester functional groups. The electron-withdrawing nature of the tetrafluorinated benzene ring enhances the chemical stability of the molecule and influences its reactivity compared to its non-fluorinated counterparts. smolecule.com

The most significant functional group interconversion that Diethyl 3,4,5,6-tetrafluorophthalate undergoes is hydrolysis. This reaction converts the diester into 3,4,5,6-tetrafluorophthalic acid. The hydrolysis is typically carried out in the presence of water with either an acid or a base catalyst and may require elevated temperatures. smolecule.com This conversion of the ester groups into carboxylic acid groups is a critical step, as it activates the molecule for subsequent reactions, most notably decarboxylation.

Beyond hydrolysis, Diethyl 3,4,5,6-tetrafluorophthalate is utilized as a precursor for more complex molecules. Its derivatives are important in the development of high-performance materials, such as fluorinated polymers, which benefit from the chemical resistance and thermal stability conferred by the fluorine atoms. smolecule.com The compound can also be involved in further fluorination reactions to introduce additional fluorine atoms or to modify the existing functional groups. smolecule.com

Decarboxylation Studies of Derived 3,4,5,6-Tetrafluorophthalic Acid to 2,3,4,5-Tetrafluorobenzoic Acid

The conversion of 3,4,5,6-tetrafluorophthalic acid, obtained from the hydrolysis of Diethyl 3,4,5,6-tetrafluorophthalate, to 2,3,4,5-tetrafluorobenzoic acid is achieved through a selective decarboxylation reaction. researchgate.net This process involves the removal of one of the two carboxylic acid groups. Various methods have been developed to optimize this reaction, focusing on improving the yield and ensuring selectivity.

Research has shown that the decarboxylation can be effectively carried out by heating the 3,4,5,6-tetrafluorophthalic acid in a suitable solvent. The choice of solvent and the presence of catalysts play a crucial role in the reaction's efficiency.

One established method involves heating the tetrafluorophthalic acid in an aqueous medium at temperatures ranging from 100°C to 230°C. smolecule.comresearchgate.net A Japanese patent discloses that this reaction can proceed at temperatures between 150°C and 230°C in water. smolecule.com Further refinement of this aqueous method suggests that adjusting the pH of the medium to a range of 0.7 to 2.2, and more specifically between 1.2 and 2.0, at temperatures from 100°C to 220°C, can lead to high yields of 2,3,4,5-tetrafluorobenzoic acid. researchgate.net For instance, conducting the reaction with 238g of 3,4,5,6-tetrafluorophthalic acid in 480g of water resulted in a yield of 87.5 mole %. researchgate.netub.edu

The use of polar aprotic solvents has also been extensively studied. Heating 3,4,5,6-tetrafluorophthalic acid in dimethylformamide (DMF) at 145°C for one hour was reported to yield 44% of 2,3,4,5-tetrafluorobenzoic acid. smolecule.comresearchgate.net Another approach utilizes a base catalyst in a polar aprotic solvent at a lower temperature range of 90°C to 140°C, which has been shown to improve the yield by 25-30% over the DMF method. nih.gov Organic amines, such as tributylamine, and inorganic bases like sodium bicarbonate, potassium carbonate, and sodium hydroxide can serve as catalysts. smolecule.com

A Chinese patent describes a method using tri-n-butyl trifluoromethanesulfonate (B1224126) as a catalyst in water, with the reaction taking place at 140-170°C for 3 to 10 hours, citing high reaction yields and product purity. The reaction can also be performed without a solvent or in other solvents like glycols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) or non-polar solvents (e.g., toluene, xylene), with reaction times typically ranging from 0.5 to 24 hours. researchgate.net

The following data tables summarize the findings from various research studies on the decarboxylation of 3,4,5,6-tetrafluorophthalic acid.

Table 1: Decarboxylation of 3,4,5,6-Tetrafluorophthalic Acid in Aqueous Media

| Temperature (°C) | pH | Catalyst | Yield (%) | Reference |

| 150-230 | Not Specified | None | Not Specified | smolecule.com |

| 100-220 | 0.7-2.2 | Hydroxides/Carbonates of Alkali/Alkaline Earth Metals | High | researchgate.net |

| Not Specified | 1.33 | Not Specified | 87.5 | ub.edu, researchgate.net |

| 140-170 | Not Specified | Tri-n-butyl trifluoromethanesulfonate | High |

Table 2: Decarboxylation of 3,4,5,6-Tetrafluorophthalic Acid in Organic Solvents

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

| Dimethylformamide (DMF) | 145 | None | 44 | smolecule.com, researchgate.net |

| Tributylamine | 130 | None | Not Specified | smolecule.com |

| Polar Aprotic Solvent | 90-140 | Base (e.g., organic amines, inorganic bases) | ~69-74 | nih.gov |

Advanced Spectroscopic and Structural Elucidation of Diethyl 3,4,5,6 Tetrafluorophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering unparalleled detail about the chemical environment of specific nuclei. For Diethyl 3,4,5,6-tetrafluorophthalate, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of Diethyl 3,4,5,6-tetrafluorophthalate is expected to be relatively simple, primarily showing signals corresponding to the two equivalent ethyl groups. Due to the symmetrical nature of the molecule, the protons of the ethyl esters will exhibit characteristic splitting patterns. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are anticipated to appear as a quartet, resulting from coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will, in turn, appear as a triplet due to coupling with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for Diethyl 3,4,5,6-tetrafluorophthalate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -O-CH₂-CH₃ | ~4.4 | Quartet |

| -O-CH₂-CH₃ | ~1.4 | Triplet |

Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For Diethyl 3,4,5,6-tetrafluorophthalate, distinct signals are expected for each unique carbon atom. This includes the carbonyl carbons of the ester groups, the carbons of the aromatic ring, and the carbons of the ethyl groups.

The carbonyl carbons are typically found in the downfield region of the spectrum. The aromatic carbons will exhibit complex splitting patterns due to coupling with the directly attached fluorine atoms (¹J_CF) and through-space coupling with other fluorine atoms. The chemical shifts of these aromatic carbons are significantly influenced by the strong electron-withdrawing effect of the fluorine substituents. The carbons of the ethyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for Diethyl 3,4,5,6-tetrafluorophthalate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~160-170 |

| Aromatic C-F | ~135-150 (with C-F coupling) |

| Aromatic C-C=O | ~115-125 (with C-F coupling) |

| -O-CH₂- | ~60-70 |

| -CH₃ | ~10-20 |

Note: The exact chemical shifts and coupling constants require experimental determination.

¹⁹F NMR Analysis for Fluorine Substitution Patterns and Chemical Shifts

¹⁹F NMR is a powerful and highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.govrsc.org For Diethyl 3,4,5,6-tetrafluorophthalate, the ¹⁹F NMR spectrum is expected to show two distinct signals due to the symmetry of the molecule. The fluorine atoms at the 3 and 6 positions are chemically equivalent, as are the fluorine atoms at the 4 and 5 positions.

These signals will likely appear as complex multiplets due to coupling between the non-equivalent fluorine atoms (³J_FF and ⁴J_FF). The chemical shifts of these fluorine atoms are a sensitive probe of the electronic environment within the aromatic ring. The electron-donating character of the ester groups will influence the shielding of the ortho (F-3, F-6) and meta (F-4, F-5) fluorine atoms differently. Generally, fluorine chemical shifts are reported relative to a standard such as CFCl₃. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopic Signatures and Functional Group Assignments

The IR spectrum of Diethyl 3,4,5,6-tetrafluorophthalate will be dominated by strong absorption bands characteristic of the ester functional groups and the fluorinated aromatic ring. A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester groups. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

The presence of the tetrafluorinated benzene (B151609) ring will give rise to characteristic C-F stretching vibrations, which are typically strong and occur in the 1100-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the ethyl groups will be visible in the 2850-3000 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for Diethyl 3,4,5,6-tetrafluorophthalate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (ester) | 1720-1740 | Strong |

| C=C (aromatic) | 1450-1600 | Medium-Weak |

| C-F | 1100-1400 | Strong |

| C-O (ester) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of Diethyl 3,4,5,6-tetrafluorophthalate is expected to show absorption bands arising from π → π* transitions within the aromatic ring.

The presence of the four fluorine atoms and two ester groups on the benzene ring will influence the energy of these transitions. The highly electronegative fluorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted diethyl phthalate (B1215562), depending on the interplay of inductive and resonance effects. The spectrum is typically recorded in a solvent such as ethanol (B145695) or cyclohexane, and the positions of the absorption maxima (λ_max) are reported in nanometers (nm). Theoretical studies on polycyclic aromatic hydrocarbons can provide insights into their UV-visible spectra. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of Diethyl 3,4,5,6-tetrafluorophthalate. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.

The electron ionization (EI) mass spectrum of the non-fluorinated analog, Diethyl Phthalate, provides a useful reference for predicting the fragmentation of its tetrafluorinated counterpart nist.gov. For Diethyl Phthalate, a prominent peak is observed at m/z 149, which arises from the loss of an ethoxy radical (•OCH2CH3) followed by the loss of a neutral carbon monoxide molecule. Other significant fragments include the loss of an entire ethoxycarbonyl group (•COOCH2CH3).

For Diethyl 3,4,5,6-tetrafluorophthalate, similar fragmentation pathways are anticipated, but the presence of four highly electronegative fluorine atoms on the aromatic ring significantly influences the stability of the resulting ions. The primary fragmentation processes are expected to involve the cleavage of the ester groups. Key predicted fragmentation pathways include:

Loss of an ethoxy radical (-•OCH2CH3): This would lead to the formation of a tetrafluorophthaloyl cation.

Loss of an ethoxycarbonyl radical (-•COOCH2CH3): This results in a fluorinated benzoyl-type cation.

McLafferty rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to a carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule.

The relative abundances of these fragment ions will be dictated by their stability, which is influenced by the electron-withdrawing nature of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of Diethyl 3,4,5,6-tetrafluorophthalate. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio with very high precision, typically to four or five decimal places. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

The molecular formula for Diethyl 3,4,5,6-tetrafluorophthalate is C₁₂H₁₀F₄O₄. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 u), hydrogen (¹H = 1.00783 u), fluorine (¹⁹F = 18.99840 u), and oxygen (¹⁶O = 15.99491 u), the calculated monoisotopic mass can be determined with high precision. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, thereby confirming the molecular formula and distinguishing it from any other potential isobaric compounds.

Table 1: Predicted HRMS Data for Diethyl 3,4,5,6-tetrafluorophthalate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀F₄O₄ |

| Calculated Monoisotopic Mass | 294.0515 u |

X-ray Diffraction Studies of Related Diethyl Tetrafluorophthalate Complexes and Derived Structures

While the crystal structure of Diethyl 3,4,5,6-tetrafluorophthalate itself is not extensively detailed in the literature, significant insights can be gained from the X-ray diffraction studies of coordination polymers and metal-organic frameworks (MOFs) synthesized using its corresponding acid, tetrafluorophthalic acid. In the formation of these complexes, the diethyl ester is typically hydrolyzed to the tetrafluorophthalate dianion, which then acts as a ligand, coordinating to metal centers.

A notable example is the synthesis and structural characterization of a series of isostructural lanthanide coordination polymers using 2,3,5,6-tetrafluoroterephthalic acid (H₂TFTA), a positional isomer of the phthalic acid corresponding to the title compound. These studies reveal how the fluorinated ligand organizes metal ions into extended networks.

Key Structural Features of Lanthanide-Tetrafluoroterephthalate Coordination Polymers: rsc.org

Coordination Environment: The lanthanide ions are typically found in a high coordination number environment, coordinated by oxygen atoms from the carboxylate groups of the TFTA ligands and from water molecules.

Ligand Binding Mode: The tetrafluoroterephthalate ligand acts as a bridging ligand, connecting multiple metal centers to form one-, two-, or three-dimensional networks. The carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelate, and bidentate bridging.

These studies on related tetrafluorophthalate complexes demonstrate the utility of this class of fluorinated ligands in constructing novel coordination materials with potentially interesting properties, such as luminescence and porosity. The structural data obtained from these complexes provide a valuable proxy for understanding the steric and electronic effects that Diethyl 3,4,5,6-tetrafluorophthalate and its derivatives can exert in supramolecular chemistry and materials science.

Table 2: Crystallographic Data for a Representative Lanthanide-Tetrafluoroterephthalate Complex This interactive table provides a summary of crystallographic data for a representative compound from the series {[Ln(TFTA)₁.₅(H₂O)₂]·H₂O}n rsc.org.

| Parameter | Value (for the Gd complex) |

| Compound Name | {[Gd(TFTA)₁.₅(H₂O)₂]·H₂O}n |

| Chemical Formula | C₁₂H₇F₆GdO₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.682(2) |

| b (Å) | 20.358(4) |

| c (Å) | 9.077(2) |

| β (°) ** | 114.71(3) |

| Volume (ų) ** | 1624.9(6) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of Diethyl 3,4,5,6 Tetrafluorophthalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting the properties of molecules and materials.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For Diethyl 3,4,5,6-tetrafluorophthalate, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, potentially affecting the energy gap and the distribution of electron density within these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for Diethyl 3,4,5,6-tetrafluorophthalate (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is visualized by color-coding on the molecule's surface. For Diethyl 3,4,5,6-tetrafluorophthalate, the MESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The highly electronegative fluorine atoms would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl groups and potentially the carbon atoms of the aromatic ring attached to the fluorine atoms would exhibit positive potential (blue), indicating electrophilic sites.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a numerical representation of the electron distribution. acs.org This analysis would quantify the electron-withdrawing effect of the fluorine atoms and the carbonyl groups on the aromatic ring and the ethyl chains. It is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. acs.org

Table 2: Hypothetical Mulliken Charges for Selected Atoms in Diethyl 3,4,5,6-tetrafluorophthalate (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.60 |

| F | -0.40 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines interactions between filled (donor) and empty (acceptor) orbitals, which can indicate the stability arising from electron delocalization and hyperconjugation. For Diethyl 3,4,5,6-tetrafluorophthalate, NBO analysis could reveal the extent of conjugation between the aromatic ring and the ester groups, as well as the nature of the C-F bonds. The stabilization energies calculated through NBO analysis quantify the strength of these electronic interactions. nih.gov

Reaction Pathway Predictions and Mechanistic Insights via Computational Methods

Computational methods can be employed to predict the most likely pathways for chemical reactions involving Diethyl 3,4,5,6-tetrafluorophthalate. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For instance, the hydrolysis of the ester groups or nucleophilic aromatic substitution reactions could be modeled to provide insights into the reactivity of this compound. However, no such specific computational studies on the reaction pathways of Diethyl 3,4,5,6-tetrafluorophthalate have been found in the surveyed literature.

Molecular Simulation Approaches for Polymeric Systems Derived from Related Phthalimides

The computational investigation of polymeric systems offers profound insights into their structure-property relationships, guiding the design of new materials with tailored functionalities. While direct molecular simulation studies on polymers derived from Diethyl 3,4,5,6-tetrafluorophthalate are not extensively documented in publicly available literature, a wealth of knowledge can be extrapolated from computational studies on structurally analogous polyimides and other fluorinated polymers. These studies provide a robust framework for understanding how molecular simulation techniques can be applied to predict and analyze the properties of polymeric systems derived from tetrafluorinated phthalimides.

Molecular dynamics (MD) simulations, in particular, serve as a powerful digital microscope to probe the behavior of polymer chains at the atomic level. rsc.orgvt.edu These simulations can elucidate mechanical, thermal, and transport properties that are critical for the application of high-performance polymers. rsc.orgmdpi.com

Force Fields and Model Construction

A cornerstone of any molecular simulation is the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For polyimides, which share structural motifs with polymers derived from tetrafluorophthalimides, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) have been successfully employed. mdpi.com The construction of a realistic amorphous polymer model typically involves:

Monomer Geometry Optimization: The initial step involves determining the lowest energy conformation of the monomeric units.

Polymer Chain Generation: Multiple monomer units are then linked to form polymer chains of a desired molecular weight.

Amorphous Cell Construction: The polymer chains are packed into a simulation box at a low density, followed by a series of energy minimization and molecular dynamics steps to achieve a realistic, densely packed amorphous structure. mdpi.com

Predicting Mechanical Properties

MD simulations are extensively used to predict the mechanical properties of polymers, such as Young's modulus and Poisson's ratio. mdpi.com This is often achieved by subjecting the equilibrated polymer model to a simulated mechanical test, such as uniaxial deformation. rsc.org The resulting stress-strain curves provide the data necessary to calculate these key mechanical parameters. rsc.org Studies on similar polyimides have shown that simulation results for mechanical properties can be in excellent agreement with experimental data. mdpi.com

Investigating Thermal Properties

The glass transition temperature (Tg) is a crucial characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. MD simulations can predict Tg by monitoring the change in density or specific volume as a function of temperature during a simulated cooling process. mdpi.com The inflection point in the resulting curve corresponds to the glass transition temperature. This computational approach allows for the investigation of how chemical modifications, such as the introduction of fluorine atoms, might influence the thermal behavior of the polymer.

Advanced Simulation Techniques

Beyond all-atom MD, more advanced simulation techniques can provide further insights into the behavior of complex polymeric systems.

Coarse-Graining: To access longer timescales and larger length scales, coarse-grained (CG) models can be developed. vt.edu In this approach, groups of atoms are represented as single "beads," reducing the computational cost. A well-parameterized CG model can accurately reproduce key properties of the all-atom system, such as mechanical and thermal expansion characteristics. vt.edu

Reactive Force Fields: To simulate the polymerization process itself or degradation mechanisms, reactive force fields (e.g., ReaxFF) can be employed. These force fields have the capability to model the formation and breaking of chemical bonds.

The application of these established molecular simulation methodologies to polymeric systems derived from 3,4,5,6-tetrafluorophthalimides would be a logical next step in the virtual design and characterization of these potentially high-performance materials. The presence of the tetrafluorinated phenyl ring is expected to significantly influence intermolecular interactions and chain packing, which can be effectively probed using the simulation techniques described.

Applications and Emerging Research Frontiers of Diethyl 3,4,5,6 Tetrafluorophthalate in Chemical Science

Role as a Key Building Block in Organic Synthesis

The strategic placement of four fluorine atoms on the phthalate (B1215562) ring makes Diethyl 3,4,5,6-tetrafluorophthalate a highly reactive and valuable intermediate in organic synthesis. It is primarily used as a foundational element for constructing more complex fluorinated molecules that are of interest in pharmaceutical and agrochemical research.

Diethyl 3,4,5,6-tetrafluorophthalate is a key starting material for synthesizing a variety of advanced fluoroaromatic intermediates. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, allowing for the controlled replacement of fluorine atoms to introduce other functional groups. Furthermore, the two diethyl ester groups can be readily transformed, providing additional pathways for molecular elaboration.

The compound's primary role is as a precursor to its corresponding diacid and dianhydride derivatives, which are pivotal in numerous synthetic applications. The hydrolysis of the ester functions yields 3,4,5,6-tetrafluorophthalic acid, a direct precursor for further transformations. uva.es This diacid is a stable, crystalline solid and serves as the gateway to other important intermediates. sigmaaldrich.combiosynth.com

A significant application of Diethyl 3,4,5,6-tetrafluorophthalate is in the synthesis of 2,3,4,5-tetrafluorobenzoic acid and its derivatives. uva.es This transformation is typically achieved through a two-step process. First, the diethyl ester is hydrolyzed under acidic or basic conditions to produce 3,4,5,6-tetrafluorophthalic acid. uva.es

This intermediate diacid can then undergo selective mono-decarboxylation upon heating to yield 2,3,4,5-tetrafluorobenzoic acid. uva.es The reaction is often carried out in a high-boiling solvent such as dimethyl sulfoxide (B87167) with a base catalyst. wikipedia.org This process provides an efficient route to this important monofunctional benzoic acid, which is itself a valuable building block in the synthesis of fluorinated active pharmaceutical ingredients and other specialty chemicals. biosynth.comwikipedia.orgcanada.ca

Table 1: Physicochemical Properties of 3,4,5,6-Tetrafluorophthalic Acid This interactive table summarizes key properties of the direct hydrolysis product of Diethyl 3,4,5,6-tetrafluorophthalate.

| Property | Value | Reference |

| Molecular Formula | C₈H₂F₄O₄ | sigmaaldrich.comnih.gov |

| Molecular Weight | 238.09 g/mol | sigmaaldrich.com |

| CAS Number | 652-03-9 | sigmaaldrich.com |

| Appearance | Crystalline solid | biosynth.com |

| Melting Point | 152-154 °C | sigmaaldrich.com |

| Synonyms | 3,4,5,6-Tetrafluoro-1,2-benzenedicarboxylic acid, o-Tetrafluorobenzenedicarboxylic acid | sigmaaldrich.com |

Contributions to Polymer Science and Engineering

The derivatives of Diethyl 3,4,5,6-tetrafluorophthalate, particularly 3,4,5,6-tetrafluorophthalic anhydride (B1165640), are crucial monomers for creating high-performance polymers. These materials are sought after for their thermal stability, chemical resistance, and specific functional properties, such as high gas permeability.

A key application in polymer science is the use of 3,4,5,6-tetrafluorophthalic acid, derived from the title compound, to create monomers for Polymers of Intrinsic Microporosity (PIMs). uva.es PIMs are a class of materials that possess permanent, interconnected voids of molecular dimensions due to their rigid and contorted chain structures, which prevent efficient packing in the solid state. wikipedia.orgresearchgate.netmpg.de

The synthetic route involves dehydrating the 3,4,5,6-tetrafluorophthalic acid to form 3,4,5,6-tetrafluorophthalic anhydride. uva.es This highly reactive dianhydride is then condensed with substituted anilines to produce a series of N-aryl tetrafluorophthalimide (B2386555) monomers. These phthalimide-based monomers introduce rigidity and are then polymerized with other contorted monomers, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI), via a double nucleophilic aromatic substitution reaction to form the final PIMs. uva.es The resulting polymers contain both the rigid phthalimide (B116566) unit and a spiro-center, which work together to create a highly microporous structure. uva.es

The use of 3,4,5,6-tetrafluorophthalate derivatives allows for the precise engineering of high-performance polymeric materials, particularly for membrane-based gas separations. uva.es By carefully selecting the substituents on the N-aryl phthalimide monomers, researchers can tune the physical properties and performance of the resulting PIMs. uva.es

For instance, research has shown that increasing the steric bulk of the ortho-substituents on the aryl-phthalimide group generally leads to an increase in the gas permeability of the membranes. uva.es Polymers synthesized from these precursors are often soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107), which facilitates their processing into thin, self-standing, and transparent films. uva.es These films exhibit excellent thermal stability, with decomposition temperatures often exceeding 500 °C, and possess high BET surface areas, confirming their microporous nature. uva.es The performance of these PIMs in separating important gas pairs like O₂/N₂ and CO₂/CH₄ can approach or even rival that of leading materials like PIM-1. uva.es The versatility of the phthalimide synthesis allows for the creation of a library of polymers with tailored properties for specific high-performance applications. uva.esrsc.org

Table 2: Properties of Phthalimide-Based Polymers of Intrinsic Microporosity (PIMs) This interactive table presents data on PIMs synthesized from monomers derived from 3,4,5,6-tetrafluorophthalic acid.

| Polymer Name | Aryl-Phthalimide Substituent | BET Surface Area (m²/g) | Thermal Decomposition (T_d5%) | CO₂ Permeability (Barrer) | Reference |

| PIM-PI-1 | Phenyl | 434 | 549 °C | 38 | uva.es |

| PIM-PI-2 | 2-Methylphenyl | 525 | 545 °C | 60 | uva.es |

| PIM-PI-3 | 2-Isopropylphenyl | 661 | 537 °C | 117 | uva.es |

| PIM-PI-4 | 2,6-Dimethylphenyl | 572 | 542 °C | 100 | uva.es |

Coordination Chemistry and Supramolecular Assembly

While direct coordination complexes of Diethyl 3,4,5,6-tetrafluorophthalate itself are not widely reported, its hydrolysis product, 3,4,5,6-tetrafluorophthalic acid, is a highly promising ligand for the construction of coordination polymers and supramolecular assemblies. The two adjacent carboxylic acid groups on the rigid, fluorinated aromatic ring provide an excellent bidentate chelation site for metal ions.

The deprotonated form, 3,4,5,6-tetrafluorophthalate, can coordinate to metal centers to form stable five-membered chelate rings. This structural motif is well-known in coordination chemistry with the non-fluorinated phthalate ligand. The presence of the four fluorine atoms can significantly influence the properties of the resulting metal complexes by modifying the electronic properties (inductive effect) of the ligand and introducing the potential for secondary interactions, such as C–F···M or C–F···π contacts.

The isomeric ligand, 2,3,5,6-tetrafluoroterephthalic acid, has been successfully used to construct coordination polymers and metal-organic frameworks (MOFs), demonstrating the utility of fluorinated dicarboxylates in this field. acs.org By analogy, 3,4,5,6-tetrafluorophthalic acid is expected to be a versatile building block for creating novel discrete multinuclear complexes, one-dimensional chains, or higher-dimensional networks with diverse structural topologies and potentially interesting magnetic, catalytic, or photoluminescent properties.

Ligand Precursor for Novel Metal Complexes and Metallocavitands

The hydrolysis of Diethyl 3,4,5,6-tetrafluorophthalate yields 3,4,5,6-tetrafluorophthalic acid, a versatile ligand for the construction of metal-organic complexes. The two adjacent carboxylic acid groups can chelate to a single metal center or bridge multiple metal ions, leading to the formation of discrete polynuclear complexes or extended coordination networks. The fluorine substituents on the aromatic ring significantly influence the electronic properties of the ligand and, consequently, the resulting metal complexes. These electron-withdrawing groups can enhance the Lewis acidity of the metal centers and influence the stability and reactivity of the complexes.

While the direct application of Diethyl 3,4,5,6-tetrafluorophthalate as a precursor for metallocavitands is not extensively documented, the principles of metallocavitand design suggest its potential in this area. rsc.org Metallocavitands are multimetallic complexes that define a molecular cavity, with the metal coordination being essential for the formation of this cavity. rsc.org The rigid and pre-organized nature of the tetrafluorophthalate ligand, derived from the ester, could be exploited to direct the assembly of metal ions into well-defined, hollow supramolecular architectures. The fluorine atoms can also participate in non-covalent interactions, such as halogen bonding, which can further guide the self-assembly process and stabilize the resulting metallocavitand structure.

Formation of Coordination Polymers with Lanthanide Ions

The deprotonated form of 3,4,5,6-tetrafluorophthalic acid has been investigated as a bridging ligand in the formation of coordination polymers with lanthanide ions. While specific studies on the 3,4,5,6-isomer are limited in publicly available literature, research on its structural isomer, 2,3,5,6-tetrafluoroterephthalic acid (H₂tfBDC), provides significant insights into the potential of fluorinated dicarboxylates in constructing lanthanide-based coordination polymers with interesting properties. nih.gov

In a study involving H₂tfBDC, a series of two-dimensional coordination polymers with the general formula (∞)²[Ln(tfBDC)(NO₃)(DMF)₂]·DMF (where Ln = Ce, Pr, Nd, Sm, Dy, Er, Yb) were synthesized. nih.gov These polymers feature binuclear lanthanide nodes connected by the tetrafluoroterephthalate ligands. nih.gov The coordination sphere of each lanthanide ion is completed by a nitrate (B79036) anion and two dimethylformamide (DMF) molecules. nih.gov The presence of the fluorinated ligand leads to a nonplanar conformation, which is energetically more favorable compared to the planar conformation of the non-fluorinated terephthalate (B1205515) ligand. nih.gov

The thermal and optical properties of these lanthanide coordination polymers have been investigated. Differential thermal analysis and thermogravimetric analysis (DTA/TGA) showed that the solvent molecules are released at elevated temperatures, followed by the decomposition of the ligand at temperatures between 350 and 400 °C. nih.gov The emission spectra of these compounds revealed intense luminescence in the visible region for certain lanthanide ions. nih.gov For instance, the complexes containing Praseodymium (Pr), Samarium (Sm), and Dysprosium (Dy) exhibited emissions ranging from orange and orange-red to warm white. nih.gov Further studies on similar systems with Eu³⁺ and Tb³⁺ have shown high quantum yields, demonstrating that the use of perfluorinated ligands can reduce vibrational quenching and lead to intense emission. nih.gov

Table 1: Luminescence Properties of Lanthanide Coordination Polymers with Tetrafluoroterephthalate Ligands This data is based on studies of the isomeric 2,3,5,6-tetrafluoroterephthalate ligand.

| Lanthanide Ion | Emission Color | Quantum Yield (%) |

| Praseodymium (Pr) | Orange | - |

| Samarium (Sm) | Orange-Red | - |

| Dysprosium (Dy) | Warm White | - |

| Europium (Eu) | Red | 53 |

| Terbium (Tb) | Green | 67 |

Exploration in Functional Materials with Tunable Electronic and Optical Properties

The incorporation of highly fluorinated aromatic moieties, such as the one present in Diethyl 3,4,5,6-tetrafluorophthalate, into materials can significantly impact their electronic and optical properties. The strong electron-withdrawing nature of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modification of the electronic structure can be harnessed for the design of functional materials with tailored properties for applications in electronics and photonics.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is crucial for applications like frequency conversion, optical switching, and data storage. While there are no specific NLO studies directly focused on crystals doped with Diethyl 3,4,5,6-tetrafluorophthalate, research on related fluorinated organic compounds provides a basis for expecting NLO activity.

The introduction of fluorine atoms into organic molecules can enhance their NLO properties. For instance, studies on fluorinated polyimides have demonstrated significant second-harmonic generation (SHG) and electro-optic coefficients. In one study, a guest-host system involving a fluorinated polyimide showed a second-harmonic coefficient (d₃₃) of 4.9 pm/V. uakron.edu The thermal stability of the optical nonlinearity was also notable, remaining stable at 80 °C for over 300 hours. uakron.edu The presence of fluorine can contribute to a larger molecular hyperpolarizability and can also influence the crystal packing, which is a critical factor for achieving a non-centrosymmetric arrangement necessary for second-order NLO effects.

The general requirements for a good NLO crystal include a high nonlinear susceptibility, a high damage threshold, a large acceptance angle, and a wide transparency window. The fluorination of organic molecules can positively influence some of these factors. For example, the increased band gap often associated with fluorination can lead to a wider transparency range, particularly in the ultraviolet region.

Future Research Directions and Unaddressed Challenges in Diethyl 3,4,5,6 Tetrafluorophthalate Research

Development of More Sustainable and Efficient Synthetic Routes

The conventional synthesis of fluorochemicals, including Diethyl 3,4,5,6-tetrafluorophthalate, often relies on energy-intensive processes that utilize hazardous reagents like hydrogen fluoride (B91410) (HF) gas. newswise.com A major challenge and a critical area for future research is the development of greener and more efficient synthetic methodologies.

A groundbreaking development in this area comes from researchers at the University of Oxford and the spin-out company FluoRok. They have pioneered a method to produce fluorochemicals directly from the naturally occurring mineral fluorspar (CaF2), bypassing the need for HF gas. newswise.comox.ac.uk This mechanochemical process, inspired by biomineralization, involves grinding solid CaF2 with potassium phosphate (B84403) salt to create a reactive powdered product dubbed "Fluoromix". newswise.comox.ac.uk This method has been used to synthesize over 50 different fluorochemicals with high yields. newswise.comox.ac.uk

Table 1: Comparison of Conventional and Novel Fluorochemical Synthesis

| Feature | Conventional Method | FluoRok's Mechanochemical Method |

|---|---|---|

| Starting Material | Fluorspar (CaF2) reacted with sulfuric acid | Fluorspar (CaF2) or fluorinated waste |

| Key Intermediate | Hazardous Hydrogen Fluoride (HF) gas | "Fluoromix" (activated CaF2) |

| Process Safety | High risk due to toxic and corrosive HF | Inherently safer, avoids HF gas |

| Energy Consumption | High, energy-intensive | Reduced energy requirements |

| Environmental Impact | Significant carbon footprint | Lower CO2 emissions |

Future research should focus on adapting such innovative, sustainable approaches specifically for the synthesis of Diethyl 3,4,5,6-tetrafluorophthalate and its precursors. Investigating the direct fluorination of phthalic acid derivatives using this HF-free method could represent a significant leap forward in making its production more environmentally benign and cost-effective. smolecule.comresearchgate.net

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The reactivity of Diethyl 3,4,5,6-tetrafluorophthalate is largely dictated by the electron-withdrawing nature of the four fluorine atoms on the aromatic ring. While basic transformations like hydrolysis to 3,4,5,6-tetrafluorophthalic acid are known, a vast landscape of its chemical reactivity remains unexplored. smolecule.com

The high degree of fluorination imparts significant stability to the aromatic ring, making it resistant to addition reactions. This phenomenon, termed "fluoromaticity," arises from the conjugation of fluorine's lone pair electrons with the π-system of the ring, leading to enhanced thermostability and chemical resistance. acs.org Future research should aim to leverage this unique electronic structure to uncover novel reactivity.

Areas ripe for exploration include:

Selective C-F Bond Activation: Developing catalytic systems that can selectively activate and functionalize one or more of the C-F bonds would open up pathways to a vast array of new derivatives with tailored properties.

Palladium-Catalyzed Cross-Coupling Reactions: While Pd-catalyzed fluorination of aryl triflates and bromides has been developed, applying modern cross-coupling methodologies to Diethyl 3,4,5,6-tetrafluorophthalate could yield novel polymers and complex molecules. acs.org

Decarboxylative Couplings: Investigating the decarboxylative coupling of its precursor, 3,4,5,6-tetrafluorophthalic acid, with various partners could provide a new route to unsymmetrically substituted tetrafluorobenzenes. organic-chemistry.org

A deeper understanding of its interaction with both nucleophiles and electrophiles is needed to unlock its full synthetic potential as a versatile building block in organic synthesis. smolecule.com

Expansion into Diverse Advanced Material Applications

Derivatives of Diethyl 3,4,5,6-tetrafluorophthalate are already utilized in the production of high-performance fluorinated polymers that benefit from high chemical resistance and thermal stability. smolecule.com The inherent properties of the tetrafluorinated phthalate (B1215562) moiety, such as its rigidity and strong intermolecular interactions, make it an attractive component for a new generation of advanced materials.

Future research should systematically explore the incorporation of this building block into a wider range of polymeric architectures, including:

High-Performance Polyesters and Polyimides: The rigidity and thermal stability of the tetrafluorinated ring could enhance the mechanical properties and service temperatures of these polymers.

Polymers for Optical Applications: The influence of the fluorine atoms on the refractive index and optical clarity could be exploited for applications in optical fibers and lenses.

Membranes for Separations: The chemical inertness of fluorinated polymers makes them suitable for use in aggressive chemical environments, such as in gas separation or filtration membranes.

The unique properties of fluoropolymers, including their durability and inertness, are highly sought after in various sectors, from medical devices to the chemical processing industry. digitellinc.com A concerted effort to synthesize and characterize new polymers derived from Diethyl 3,4,5,6-tetrafluorophthalate is a promising avenue for materials innovation.

Addressing Scalability and Industrial Relevance in Academic Research Contexts

A significant challenge in academic research is bridging the gap between laboratory-scale synthesis and industrial production. For Diethyl 3,4,5,6-tetrafluorophthalate and its derivatives to find widespread application, their synthesis must be scalable, cost-effective, and safe.

The development of continuous flow processes for fluorination and subsequent esterification reactions could offer a solution to the scalability challenge. Flow chemistry often allows for better control over reaction parameters, improved safety, and easier scale-up compared to batch processes.

Furthermore, fostering collaborations between academic researchers and industrial partners is crucial. The success of the University of Oxford's spin-out, FluoRok, in commercializing a new, safer fluorination technology serves as an excellent model. ox.ac.ukox.ac.uk Such partnerships can ensure that academic discoveries are aligned with industrial needs and can navigate the complexities of process optimization, safety assessments, and market demands. There is a recognized need for industry to engage more proactively with academic institutions to ensure that research is relevant and that graduates are prepared for industrial challenges. indianchemicalnews.com Addressing the practical aspects of synthesis, such as the use of less expensive reagents and the development of robust purification methods, will be paramount in translating laboratory curiosities into industrially viable products. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.